

# T-1105: A Technical Whitepaper on the Viral Polymerase Inhibition Pathway

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## Compound of Interest

Compound Name: **T-1105**

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## Abstract

**T-1105**, a pyrazinecarboxamide derivative and the non-fluorinated analogue of Favipiravir (T-705), is a broad-spectrum antiviral agent targeting the RNA-dependent RNA polymerase (RdRp) of numerous RNA viruses. As a prodrug, **T-1105** requires intracellular conversion to its active triphosphate form, **T-1105**-ribofuranosyl-5'-triphosphate (**T-1105**-RTP), by host cell enzymes. This active metabolite is then recognized by viral RdRp as a purine nucleotide mimic. Its incorporation into the nascent viral RNA strand leads to the inhibition of viral replication through mechanisms including chain termination and lethal mutagenesis. This document provides a detailed overview of the **T-1105** inhibition pathway, its metabolic activation, antiviral spectrum, and the experimental protocols used for its characterization.

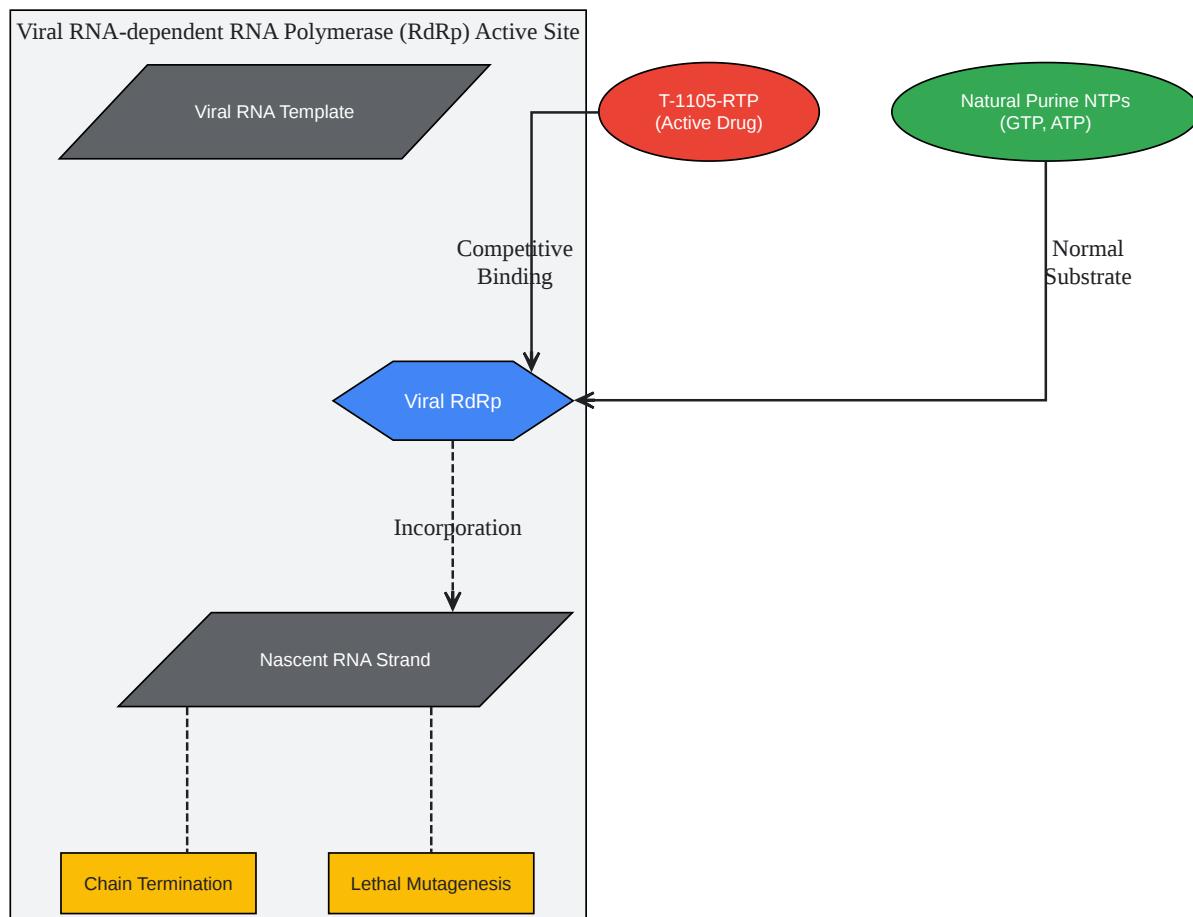
## Mechanism of Action: Viral RdRp Inhibition

The antiviral activity of **T-1105** is contingent upon its intracellular conversion to the active metabolite, **T-1105**-RTP.<sup>[1][2]</sup> This active form functions as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of the genome of many RNA viruses.<sup>[3]</sup>

The mechanism of inhibition involves two primary proposed pathways:

- Chain Termination: **T-1105-RTP** is recognized by the viral RdRp and incorporated into the elongating viral RNA strand. The presence of the modified base can halt further extension of the RNA chain, effectively terminating the replication process.
- Lethal Mutagenesis: The incorporation of **T-1105-RTP** can lead to ambiguity in base pairing during subsequent rounds of replication. This increases the mutation rate within the viral genome to a level that is unsustainable, resulting in the production of non-viable viral progeny.<sup>[4]</sup>

Crucially, **T-1105-RTP** shows selective inhibition of viral RdRp and does not significantly inhibit host DNA-dependent DNA or RNA polymerases, which accounts for its therapeutic window.<sup>[5]</sup> The viral RdRp is an ideal target as it is essential for the virus and absent in host mammalian cells.<sup>[6]</sup>



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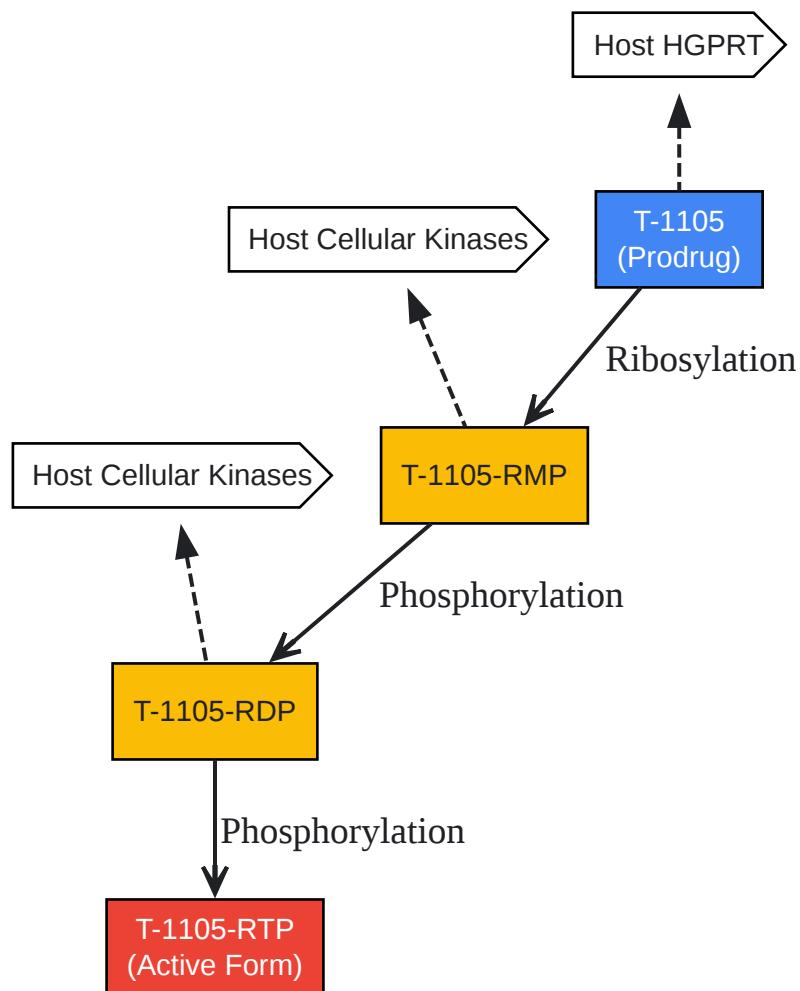
**Figure 1: T-1105-RTP competitively inhibits viral RdRp.**

## Metabolic Activation Pathway

**T-1105** is a prodrug that must undergo a three-step intracellular conversion to become pharmacologically active. This metabolic activation is entirely dependent on host cell enzymatic machinery.

- Monophosphorylation: **T-1105** is converted to **T-1105**-ribofuranosyl-5'-monophosphate (**T-1105**-RMP). This initial and rate-limiting step is catalyzed by the host enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).<sup>[1][5][7][8]</sup> Studies have shown that **T-1105** is a poor substrate for HGPRT, which can limit its activation efficiency.<sup>[1][5]</sup>
- Diphosphorylation: **T-1105**-RMP is subsequently phosphorylated by host cellular kinases to form **T-1105**-ribofuranosyl-5'-diphosphate (**T-1105**-RDP).
- Triphosphorylation: A final phosphorylation step, also mediated by host cellular kinases, converts **T-1105**-RDP into the active **T-1105**-ribofuranosyl-5'-triphosphate (**T-1105**-RTP).

The efficiency of this activation pathway can be cell-line dependent. For example, inefficient conversion of the monophosphate to the diphosphate form has been identified as a bottleneck in A549, Vero, and HEK293T cells, whereas activation is more efficient in MDCK cells.<sup>[1][2]</sup>



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**Figure 2:** Intracellular metabolic activation pathway of **T-1105**.

## Quantitative Antiviral Activity

The antiviral efficacy of **T-1105** and its analogue T-705 has been evaluated against a wide array of RNA viruses. The 50% effective concentration ( $EC_{50}$ ) varies depending on the virus and the cell line used for the assay, reflecting differences in both viral polymerase susceptibility and host cell metabolic activation.<sup>[1][2]</sup> While specific data for **T-1105** is less prevalent, the extensive data for T-705 provides a strong reference for its expected spectrum of activity.

Table 1: In Vitro Antiviral Activity of T-705 (Favipiravir)

Virus Family	Virus	Cell Line	Assay Type	EC <sub>50</sub> (μM)	Reference
Orthomyxoviridae	Influenza A (H1N1)	MDCK	Plaque Reduction	0.04 - 1.74	--INVALID-LINK--
	Influenza A (H5N1)	MDCK	Yield Reduction	1.3 - 7.7	[9]
	Influenza B	MDCK	Plaque Reduction	0.13 - 1.08	--INVALID-LINK--
Arenaviridae	Junin Virus	Vero	CPE Reduction	5.1 - 5.7	[9]
	Pichinde Virus	Vero	CPE Reduction	5.1 - 5.7	[9]
	Lassa Virus	Vero	Yield Reduction	10.8 (EC <sub>90</sub> )	[5]
Bunyaviridae	Rift Valley Fever Virus	Vero	CPE Reduction	32 - 191	[9]
	Sandfly Fever Virus	Vero	CPE Reduction	32 - 191	[9]
Flaviviridae	Yellow Fever Virus	Vero	CPE Reduction	335	[9]
Picornaviridae	Foot-and-Mouth Disease Virus	BHK-21	CPE Reduction	89	--INVALID-LINK--

| Coronaviridae | SARS-CoV-2 | Vero | CPE Reduction | 100 - 200 | [4] |

Table 2: Biochemical Polymerase Inhibition by T-705-RTP

Viral Polymerase	Assay Type	IC <sub>50</sub> (μM)	Reference
Influenza Virus RdRp	32P-GTP Incorporation	0.341	[5]
Host Polymerase (for comparison)			
Human DNA Polymerase α, β, γ	-	>1000	[5]

| Human RNA Polymerase II | - | 905 | [5] |

## Key Experimental Protocols

### Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from virus-induced cell death.

**Principle:** In the absence of an effective antiviral, viral replication leads to morphological changes in the host cell monolayer, culminating in cell death (cytopathic effect). An effective antiviral agent will inhibit viral replication and preserve the integrity of the cell monolayer. Cell viability is typically quantified using a colorimetric or fluorometric readout after staining.

**Detailed Methodology:**

- **Cell Seeding:** Seed a susceptible host cell line (e.g., MDCK, Vero) into 96-well microplates at a density that will form a confluent monolayer after 18-24 hours of incubation.
- **Compound Preparation:** Prepare serial dilutions of **T-1105** in cell culture medium.
- **Treatment:** Once cells are confluent, remove the growth medium and add the diluted **T-1105** solutions to the wells. Include "cell control" (medium only, no virus) and "virus control" (medium with no drug, but with virus) wells.
- **Infection:** Add the challenge virus at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.

- Incubation: Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for 48-72 hours, or until at least 80-90% CPE is visible in the virus control wells.
- Quantification:
  - Remove the medium from the wells.
  - Add a cell viability staining solution, such as 0.1% Crystal Violet or a Neutral Red solution, and incubate for a specified time.[9]
  - Gently wash the plates to remove excess stain.
  - Solubilize the stain taken up by viable cells using a suitable solvent (e.g., methanol or an ethanol/acetic acid solution).
  - Measure the absorbance at the appropriate wavelength (e.g., 570 nm for Crystal Violet) using a microplate reader.
- Data Analysis: Calculate the percentage of cell protection relative to the cell and virus controls. The EC<sub>50</sub> value is determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

## Plaque Reduction Assay

This assay quantifies the concentration of an antiviral required to reduce the number of infectious viral particles, measured as plaques.

**Principle:** A viral plaque is a localized area of cell death and lysis on a confluent monolayer, initiated by a single infectious virus particle. A semi-solid overlay medium restricts the spread of progeny virions, ensuring that each plaque is a distinct infectious unit. The effectiveness of an antiviral is measured by the reduction in the number of these plaques.

### Detailed Methodology:

- **Cell Seeding:** Prepare confluent monolayers of a susceptible host cell line in 6-well or 12-well plates.

- Virus-Compound Incubation: In separate tubes, prepare serial dilutions of **T-1105**. Mix each dilution with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU). Incubate this mixture at 37°C for 1 hour.
- Adsorption: Remove the culture medium from the cell monolayers and inoculate them with the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.
- Overlay Application: Carefully aspirate the inoculum and gently add a semi-solid overlay medium (e.g., containing 0.6% agarose or Avicel) to each well. The overlay should contain the corresponding concentration of **T-1105**.
- Incubation: Incubate the plates at 37°C in a CO<sub>2</sub> incubator for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).
- Plaque Visualization:
  - Fix the cells, for example, with a 10% formaldehyde solution.
  - Carefully remove the overlay.
  - Stain the cell monolayer with a solution like 0.1% Crystal Violet for 15-30 minutes.
  - Gently wash the wells with water to remove excess stain. Plaques will appear as clear, unstained zones against the purple background of viable cells.
- Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no drug). The EC<sub>50</sub> is the concentration of **T-1105** that reduces the plaque count by 50%.

## In Vitro RdRp Inhibition Assay (Primer Extension Assay)

This biochemical assay directly measures the inhibitory effect of the active drug metabolite (**T-1105-RTP**) on the enzymatic activity of purified viral RdRp.

**Principle:** The activity of purified viral RdRp is measured by its ability to extend a short, labeled RNA primer that is annealed to a longer RNA template. In the presence of ribonucleoside triphosphates (NTPs), the polymerase adds nucleotides to the primer. The inhibition of this extension by **T-1105-RTP** is visualized and quantified.

**Detailed Methodology:**

- Reagents:
  - Purified recombinant viral RdRp complex (e.g., influenza virus PA/PB1/PB2).
  - RNA primer/template duplex: A short RNA primer (e.g., labeled with a 5' fluorescent dye like Cy5) annealed to a longer, unlabeled RNA template.
  - Reaction Buffer: Containing Tris-HCl, MgCl<sub>2</sub>, KCl, and DTT.
  - Natural NTPs (ATP, GTP, CTP, UTP).
  - **T-1105-RTP** (the active metabolite, which must be chemically or enzymatically synthesized).
- Reaction Setup:
  - In a microcentrifuge tube, combine the reaction buffer, the RNA primer/template duplex, and the purified RdRp enzyme.
  - Add varying concentrations of **T-1105-RTP** to the reaction tubes. Include a no-drug control.
  - Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
- Initiation: Start the polymerase reaction by adding a mixture of all four natural NTPs.
- Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
- Quenching: Stop the reaction by adding a quench buffer containing EDTA and formamide.
- Product Analysis:
  - Denature the RNA products by heating.
  - Separate the extended RNA products from the unextended primer by size using denaturing polyacrylamide gel electrophoresis (Urea-PAGE).

- Visualize the fluorescently labeled RNA bands using an appropriate gel imaging system.
- Data Analysis: Quantify the intensity of the bands corresponding to the full-length extended product and the unextended primer. The  $IC_{50}$  value is the concentration of **T-1105-RTP** that reduces the amount of extended product by 50% compared to the no-drug control.

## Conclusion

**T-1105** represents a significant broad-spectrum antiviral scaffold that operates through the targeted inhibition of viral RNA-dependent polymerase. Its efficacy is dependent on a host-mediated metabolic activation pathway, which can be a limiting factor in certain cellular environments. The dual mechanisms of chain termination and lethal mutagenesis provide a robust barrier to viral replication. The technical protocols detailed herein—CPE inhibition, plaque reduction, and in vitro polymerase assays—are fundamental tools for the continued evaluation and development of **T-1105** and other next-generation polymerase inhibitors for the treatment of a wide range of RNA viral diseases.

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